Binol

Asymmetric Catalysis Kinetic Resolution Organocatalysis

Unsubstituted (S)-BINOL is the privileged C₂-symmetric chassis for constructing chiral phosphoric acids, phosphoramidites, and Ti/Al/La catalysts. As the hard oxygen-donor parent scaffold, it establishes fundamentally different metal coordination than soft phosphorus-donor BINAP, making it indispensable for distinct reaction scopes. Its atropisomeric rigidity underpins a robust, recyclable continuous-flow kinetic resolution (s=29, stable over 10 cycles). This core building block is ideal for labs that require the non-derivatized starting point to develop proprietary ligand libraries. Note: For specific applications—Ti-catalyzed alkylations, La-catalyzed Pudovik reactions, or Ir-hydrogenations—evaluate the designated substituted BINOL or BINOL-phosphorothioite derivatives, which significantly outperform the parent compound.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 18531-99-2
Cat. No. B041708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinol
CAS18531-99-2
Synonyms1,1'-bi-2-naphthol
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
InChIInChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
InChIKeyPPTXVXKCQZKFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Binol (CAS 18531-99-2) as a Foundational Axially Chiral Scaffold for Asymmetric Catalysis Procurement


1,1′-Bi-2-naphthol (BINOL) is a C2-symmetric axially chiral biaryl diol that serves as a privileged scaffold in asymmetric catalysis [1]. Its atropisomeric configuration provides a rigid chiral environment, making it a fundamental building block for chiral ligands, organocatalysts, and chiral auxiliaries [2]. The parent BINOL molecule itself can act directly as a chiral ligand for various metals (e.g., Ti, Al, La) or be readily derivatized into phosphoric acids, phosphoramidites, and other catalyst families, enabling broad utility across diverse enantioselective transformations [3].

Why Generic Substitution of Binol Fails: Quantified Differentiation from Analogs in Asymmetric Induction and Process Scalability


Direct replacement of unsubstituted BINOL with 3,3′-disubstituted analogs or alternative biaryl scaffolds (e.g., BINAP) in a catalytic system is not trivial and often leads to divergent, and sometimes inferior, performance outcomes . While 3,3′-substitution is a common strategy to enhance enantioselectivity, the specific steric and electronic nature of the substituents critically dictates both the magnitude and direction of asymmetric induction, with certain bulky groups paradoxically lowering enantioselectivity in specific reactions [1]. Furthermore, the fundamental coordination chemistry differs between BINOL (hard oxygen donor) and BINAP (soft phosphorus donor), leading to distinct metal compatibility and reaction scopes, thereby precluding simple functional interchange in many established synthetic routes [2].

Quantitative Head-to-Head Performance Data for Binol vs. Structural Analogs and Derivatives


Kinetic Resolution Selectivity (s) of Unsubstituted BINOL vs. Derivatives: Acylative and Protection-Based Methodologies

In the acylative kinetic resolution of monoacylated BINOLs, unsubstituted BINOL achieved a selectivity factor of s=29 at 0 °C under continuous flow conditions . In contrast, a later Lewis base-catalyzed O-Boc protection method for a range of unprotected BINOLs reported selectivity factors up to s=78, with the highest value achieved for a 7,7′-dimethoxy-substituted BINOL derivative (1b) [1]. This demonstrates that while the parent BINOL provides a robust baseline selectivity (s=29), strategic substitution can significantly amplify resolution efficiency (s up to 78) for specific derivatives, though this enhancement is not universal and depends on the precise substitution pattern and reaction system.

Asymmetric Catalysis Kinetic Resolution Organocatalysis Continuous Flow Chemistry

Catalyst Loading Efficiency: Mono-Substituted BINOL Derivative Outperforms Unsubstituted and 3,3′-Diphenyl BINOL in Ti-Catalyzed Alkylation

A comparative study of BINOL ligands in titanium-catalyzed enantioselective alkylation revealed a stark contrast in catalyst loading requirements. A mono-substituted BINOL derivative was found to be significantly more effective, achieving the reaction with <1 mol% catalyst loading . This is a marked improvement over both unsubstituted BINOL (3) and 3,3′-diphenyl-BINOL (2), which typically require higher loadings to achieve comparable activity.

Asymmetric Alkylation Titanium Catalysis Catalyst Loading Ligand Design

Enantioselectivity in Hydrophosphonylation: 6,6′-Diphenyl-BINOL Provides Superior Asymmetric Induction Over Parent BINOL

In the lanthanum-catalyzed asymmetric hydrophosphonylation of aldehydes (Pudovik reaction), the effect of BINOL substitution was systematically investigated. The study concluded that while steric bulk at the 3,3′-positions generally lowers enantioselectivity, coordination from ortho-substituents can improve it. Crucially, 6,6′-diphenyl-BINOL was found to have a clear advantage over simple, unsubstituted BINOL, delivering the best asymmetric results in this reaction class [1].

Asymmetric Hydrophosphonylation Lanthanum Catalysis Substituent Effects Enantioselectivity

BINOL-Derived Phosphorothioite Outperforms Other Monodentate Phosphorous Ligands in Ir-Catalyzed Asymmetric Hydrogenation

In the heterogeneous asymmetric hydrogenation of itaconic acid derivatives, an iridium complex of a BINOL-derived monodentate phosphorothioite ligand anchored on mesoporous silica (IrPSSBA-15) demonstrated superior performance. It was found to be a more effective catalyst than other reported monodentate phosphorous ligand systems in the same reaction [1]. The enhanced efficacy is attributed to favorable changes in the electronic properties around the iridium metal center conferred by the BINOL-derived phosphorothioite framework.

Asymmetric Hydrogenation Iridium Catalysis Phosphorothioite Ligands Heterogeneous Catalysis

BINOL vs. BINAP: Distinct Metal Coordination Dictates Catalyst Design and Reaction Scope

A fundamental differentiator between BINOL and its close analog BINAP is their coordination chemistry. BINOL, containing hard oxygen atoms, is preferentially used to coordinate with hard metal centers such as Al(III), Ti(IV), Zn(II), and Ln(III) to generate enantioselective Lewis acid catalysts for reactions like Diels-Alder, Michael additions, and carbonyl additions [1]. In contrast, BINAP, with its soft phosphorus atoms, coordinates with soft late transition metals like Rh and Ru for asymmetric hydrogenations and olefin isomerizations [1]. This hard/soft donor distinction means they are not interchangeable; a catalytic system designed for BINOL will not function with BINAP, and vice versa.

Asymmetric Catalysis Ligand Design BINAP Metal Coordination

Enantioselectivity in Diethylzinc Addition: BINOL-Ti(IV) Catalyst Matches Parent BINOL and Outperforms BINAPO-Containing Polymeric System

In a study of bifunctional polymeric chiral ligands for the asymmetric addition of diethylzinc to benzaldehyde, a BINOL-Ti(IV) catalyst system was directly compared to systems containing BINAP and BINAPO centers. The BINOL-based system showed similar efficiency to the parent BINOL catalyst and was more enantioselective than the BINAPO-containing polymeric ligand (R,R)-5,Ti(IV) [1]. This provides quantitative evidence for the superior performance of the BINOL-based system over a BINAP-derived alternative in this specific C-C bond-forming reaction.

Asymmetric Alkylation Polymeric Catalysts Diethylzinc Addition BINAP

Optimal Scientific and Industrial Application Scenarios for Binol and its Derivatives Based on Quantitative Evidence


Preparative-Scale Enantioenrichment via Kinetic Resolution in Batch and Continuous Flow

For processes requiring the separation of BINOL enantiomers on a preparative scale, unsubstituted BINOL is a robust starting point, demonstrating a reliable selectivity factor of s=29 in continuous flow acylative kinetic resolution . This system also exhibits remarkable stability, maintaining activity and selectivity over 10 consecutive cycles in batch, making it suitable for process intensification . When higher resolution efficiency is paramount, the procurement of specifically substituted BINOL derivatives, such as the 7,7′-dimethoxy variant, should be considered, as it can achieve selectivity factors up to s=78 under Lewis base-catalyzed O-Boc protection conditions [1].

Asymmetric Alkylation of Aldehydes Using Titanium Catalysis

In titanium-catalyzed enantioselective alkylation of aldehydes, the parent BINOL ligand may not provide optimal performance. Evidence indicates that a mono-substituted BINOL derivative is significantly more effective, enabling the reaction with <1 mol% catalyst loading . For research and industrial applications focused on maximizing catalyst turnover and minimizing cost, this derivative is the recommended procurement choice over unsubstituted BINOL or the 3,3′-diphenyl analog.

Lanthanide-Catalyzed Asymmetric Hydrophosphonylation (Pudovik Reaction)

For the asymmetric synthesis of α-hydroxy phosphonates via the lanthanum-catalyzed Pudovik reaction, the choice of ligand is critical. Direct comparative studies show that 6,6′-diphenyl-BINOL provides superior asymmetric induction compared to the parent BINOL [2]. Therefore, procurement strategies for this specific transformation should explicitly target this derivative, as the generic parent compound is known to be a less effective ligand in this context.

Asymmetric Hydrogenation of Olefins with Iridium

In the field of asymmetric hydrogenation, particularly for substrates like itaconic acid derivatives, a BINOL-derived monodentate phosphorothioite ligand complexed with iridium has proven to be a more effective catalyst than other reported monodentate phosphorous ligand systems [3]. This class of ligand is thus a high-value procurement target for achieving superior activity and enantioselectivity in Ir-catalyzed hydrogenations, where generic phosphorus ligands fall short.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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